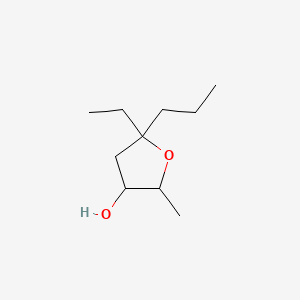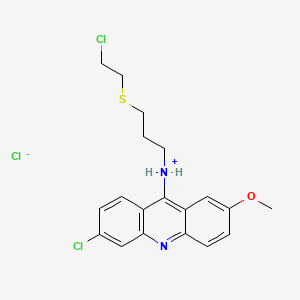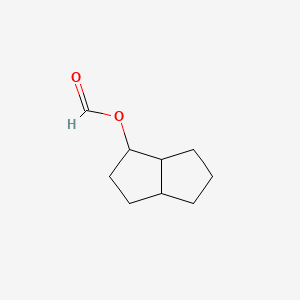![molecular formula C20H34BrNO3 B13773661 triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide CAS No. 66941-43-3](/img/structure/B13773661.png)
triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide is a chemical compound with the molecular formula C20H34BrNO3 and a molecular weight of 416.393 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium group, making it a zwitterionic compound. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves several steps. The primary synthetic route includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 2,2-dimethyl-1,3-propanediol, followed by the quaternization of the resulting ester with triethylamine and subsequent bromination. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the esterification process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide site, using reagents like sodium hydroxide or potassium cyanide, leading to the formation of different substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its zwitterionic nature.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting cellular processes. The ester linkage can undergo hydrolysis, releasing active components that exert biological effects. The compound’s zwitterionic nature also facilitates its interaction with both hydrophilic and hydrophobic environments, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide can be compared with other similar compounds such as:
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties, commonly used in disinfectants.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and in various industrial applications.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines a quaternary ammonium group with an ester linkage, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
66941-43-3 |
|---|---|
Molekularformel |
C20H34BrNO3 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide |
InChI |
InChI=1S/C20H34NO3.BrH/c1-6-21(7-2,8-3)15-20(4,5)16-24-19(23)18(14-22)17-12-10-9-11-13-17;/h9-13,18,22H,6-8,14-16H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YJYXVCUHDCIEQL-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


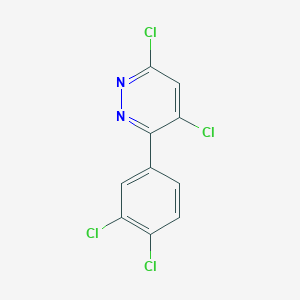


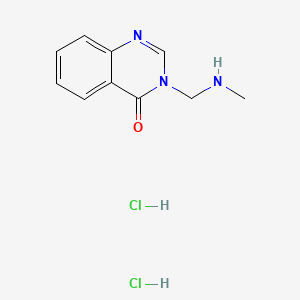


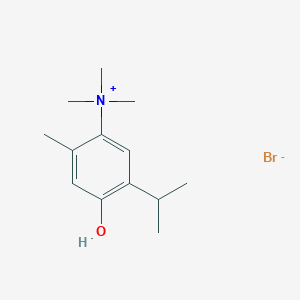

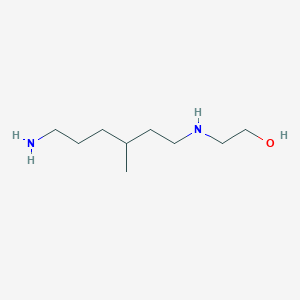
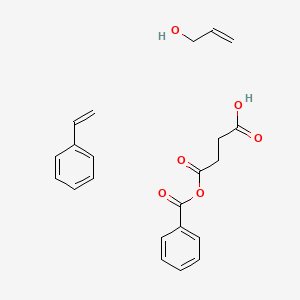
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
